2-Oxa-8-azaspiro[4.5]decane

Muscarinic M1 Agonist Alzheimer's Disease Cholinergic Pharmacology

2-Oxa-8-azaspiro[4.5]decane (CAS 176-69-2) is a spirocyclic oxa-aza heterocycle fusing a tetrahydrofuran ring with a piperidine ring in a rigid 4.5-spiro architecture. This three-dimensional scaffold imposes conformational constraints critical for achieving target selectivity and metabolic stability. Generic substitution within spirocyclic oxa-aza scaffolds is scientifically unsound: the precise substitution pattern and stereochemistry dictate target engagement profiles, as demonstrated by M1-selective agonists, low-nanomolar SHP2 allosteric inhibitors, and high-affinity sigma-1 receptor PET tracers. Procure this exact scaffold to ensure reproducible, publication-grade pharmacological data and avoid off-target liabilities.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 176-69-2
Cat. No. B086222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-8-azaspiro[4.5]decane
CAS176-69-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNCCC12CCOC2
InChIInChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2
InChIKeyOXXXNXISRXFPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-8-azaspiro[4.5]decane: Spirocyclic Scaffold for Central Nervous System and Kinase Drug Discovery


2-Oxa-8-azaspiro[4.5]decane (CAS 176-69-2) is a spirocyclic oxa-aza heterocycle with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . The compound features a unique 4.5-spiro fusion that combines a tetrahydrofuran oxygen-containing ring with a piperidine nitrogen-containing ring, conferring distinct three-dimensional rigidity and conformational constraints . This scaffold serves as a privileged structure in medicinal chemistry, enabling the construction of drug-like molecules with improved target selectivity and metabolic stability .

Critical Procurement Differentiation: Why Not All Oxa-Azaspiro[4.5]decanes Are Equivalent


Generic substitution among spirocyclic oxa-aza scaffolds is scientifically unsound due to profound differences in biological activity arising from subtle variations in ring composition and substitution pattern. For instance, the presence of a carbonyl group at the 2-position dramatically alters pharmacological profile: 2-oxo-8-azaspiro[4.5]decan-1-ones lack significant cholinergic activity compared to the reference agonist RS-86 [1], whereas 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) exhibits potent M1 muscarinic agonism with distinct metabolic clearance characteristics [2]. Similarly, the introduction of an amino group at the 4-position and specific stereochemistry (3S,4S) is essential for achieving low-nanomolar SHP2 inhibition [3]. These examples underscore that the specific substitution pattern and stereochemistry of the 2-oxa-8-azaspiro[4.5]decane core are critical determinants of target engagement and off-target liability, making procurement based on exact chemical structure imperative for reproducible research outcomes.

Head-to-Head Comparative Evidence: 2-Oxa-8-azaspiro[4.5]decane vs. Closest Analogs


Muscarinic Receptor Activity: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane vs. Reference Agonist RS-86

The 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane derivative (YM796) demonstrated preferential M1 over M2 receptor binding and in vivo antiamnesic activity with reduced side-effect liability compared to the reference muscarinic agonist RS-86 [1]. The compound exhibited a Ki value of 10 nM for M1 receptors and a selectivity ratio of 10:1 over M2 receptors [1].

Muscarinic M1 Agonist Alzheimer's Disease Cholinergic Pharmacology

Metabolic Clearance: YM796 (2-Oxa-8-azaspiro[4.5]decane Derivative) vs. Unmodified Scaffold

The 2-oxa-8-azaspiro[4.5]decane derivative YM796 exhibits high-affinity metabolism by CYP3A4 with a Km of 1.67 µM, a parameter not present for the parent unsubstituted 2-oxa-8-azaspiro[4.5]decane scaffold [1]. This quantitative metabolic profile enables accurate prediction of human pharmacokinetics and guides structural optimization for improved oral bioavailability [1].

Metabolic Stability CYP3A4 Metabolism Human Liver Microsomes

SHP2 Allosteric Inhibition: 4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane Derivative vs. Unsubstituted Scaffold

Introduction of the (3S,4S)-4-amino-3-methyl substitution pattern onto the 2-oxa-8-azaspiro[4.5]decane core yields a potent SHP2 allosteric inhibitor with an IC50 of 8 nM, whereas the unsubstituted parent scaffold shows no measurable SHP2 inhibition [1]. The derivative IACS-15414 (compound 30) demonstrated potent suppression of MAPK pathway signaling and tumor growth in KRAS-mutant xenograft models with no hERG liability up to 100 µM [1].

SHP2 Inhibitor Cancer Allosteric Modulation

Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. Related Spirocyclic Scaffolds

A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for sigma-1 receptors with Ki values ranging from 0.61 to 12.0 nM, and moderate selectivity over sigma-2 receptors (selectivity ratio = 2-44) [1]. In contrast, related 1,5-dioxa-9-azaspiro[5.5]undecane analogs showed significantly lower affinity, underscoring the importance of the specific [4.5] ring size and heteroatom placement [1].

Sigma-1 Receptor Radioligand PET Imaging

Physicochemical Differentiation: LogP of gem-Difluorocyclopropane-Substituted Oxa-azaspiro[2.n]alkanes vs. Parent Scaffolds

Spiro-annelation of a gem-difluorocyclopropane ring onto oxa-azaspiro scaffolds significantly increases LogP values, with an effect comparable to that of a trifluoromethyl (CF3) group [1]. The parent 2-oxa-8-azaspiro[4.5]decane scaffold provides a baseline lipophilicity that can be systematically modulated through such modifications to optimize drug-like properties [1].

Lipophilicity Isosteric Replacement Medicinal Chemistry

High-Value Applications for 2-Oxa-8-azaspiro[4.5]decane Based on Differentiated Evidence


Development of M1-Selective Muscarinic Agonists for Alzheimer's Disease

Utilize the 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane scaffold as a template for designing M1-preferring agonists with improved therapeutic index over non-selective agonists like RS-86 [1]. The demonstrated 10-fold M1/M2 selectivity ratio and favorable in vivo antiamnesic activity without significant hypothermia make this scaffold ideal for CNS drug discovery targeting cognitive disorders [1].

Discovery of Allosteric SHP2 Inhibitors for KRAS-Mutant Cancers

Leverage the (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane core to access low-nanomolar SHP2 allosteric inhibitors like IACS-15414, which demonstrated potent tumor growth suppression in xenograft models [1]. The scaffold's ability to engage the allosteric binding pocket of SHP2 with high affinity (IC50 = 8 nM) and favorable oral bioavailability makes it a preferred starting point for oncology programs targeting RAS-driven malignancies [1].

Sigma-1 Receptor PET Tracer Development for Neuroimaging

Employ 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity sigma-1 receptor ligands (Ki = 0.61-12.0 nM) for the development of fluorine-18 labeled radiotracers [1]. The demonstrated high brain uptake and specific binding in sigma-1 receptor-rich regions support their use in positron emission tomography (PET) imaging studies of neurological and psychiatric disorders [1].

Metabolic Stability Optimization in Lead Compounds

Apply the defined CYP3A4 metabolic parameters (Km1 = 1.67 µM) of YM796 to guide structural modifications of 2-oxa-8-azaspiro[4.5]decane derivatives for improved metabolic stability [1]. The ability to quantitatively predict human hepatic clearance from in vitro microsomal data enables rational design of analogs with enhanced oral pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.